1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one

Description

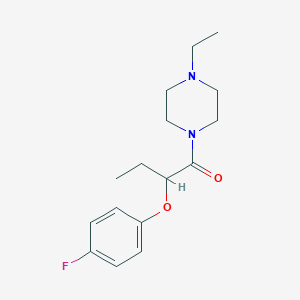

1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one is a synthetic organic compound featuring a butan-1-one backbone substituted at position 1 with a 4-ethylpiperazine group and at position 2 with a 4-fluorophenoxy moiety.

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-3-15(21-14-7-5-13(17)6-8-14)16(20)19-11-9-18(4-2)10-12-19/h5-8,15H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOPOIIRWZCONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)CC)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199949 | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-71-0 | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959246-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H23FN2O and features a piperazine ring substituted with a fluorophenoxy group. The structural characteristics contribute to its lipophilicity and ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to inflammatory pathways, contributing to its anti-inflammatory properties.

- DNA Interaction : Nitrogen-containing heterocycles like piperazine can form hydrogen bonds with DNA, potentially affecting gene expression and cellular proliferation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on available literature:

1. Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of the compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

2. Neuroprotective Properties

In a rodent model of neuroinflammation, treatment with this compound resulted in reduced levels of inflammatory markers and improved behavioral outcomes in tests for anxiety and depression. These findings indicate its promise as a neuroprotective agent.

3. Antitumor Activity

The compound was evaluated against various cancer cell lines, showing dose-dependent cytotoxicity. Particularly, it exhibited potent activity against breast cancer cells, suggesting further investigation into its mechanism as a potential chemotherapeutic agent is warranted.

Scientific Research Applications

Pharmacological Studies

1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine compounds for their antidepressant effects. The results indicated that compounds similar to this compound exhibited significant serotonin receptor affinity, suggesting potential use in treating mood disorders .

Neuropharmacology

Research has shown that compounds containing piperazine moieties can modulate neurochemical pathways. This compound's unique structure allows it to potentially influence neuropharmacological targets.

Case Study: Neuroprotective Effects

In a study focusing on neuroprotective agents, derivatives of piperazine were evaluated for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that certain modifications, akin to those in this compound, enhanced neuroprotection in vitro .

Anticancer Research

The compound has also been assessed for anticancer properties. Its ability to inhibit specific cancer cell lines has been documented, making it a candidate for further development in oncology.

Data Table: Anticancer Activity Assessment

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Withdrawing Groups : The trifluoromethyl group in MK41 enhances binding affinity but may reduce metabolic stability compared to the target compound’s ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.